M1/M4 muscarinic agonist 2

muscarinic receptor M1/M4 agonist potency comparison

M1/M4 muscarinic agonist 2 (Compound 40) offers a dual M1/M4 orthosteric activation profile with a 2.2-fold selectivity for M1 (IC50=19 nM) over M4 (IC50=42 nM), enabling precise dissection of M1-mediated cognitive effects. Its unique 2-azaspiro[3.4]octane scaffold avoids peripheral M2/M3-driven side effects (bradycardia, GI distress), ensuring cleaner behavioral readouts in schizophrenia and Alzheimer's models. This compound serves as a validated reference standard for SAR optimization and receptor profiling. Procure with confidence for reproducible, publication-ready data.

Molecular Formula C22H32N2O2
Molecular Weight 356.5 g/mol
Cat. No. B15136600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1/M4 muscarinic agonist 2
Molecular FormulaC22H32N2O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C
InChIInChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1
InChIKeyOXGXBTFDNVXKPX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M1/M4 Muscarinic Agonist 2: Potency and Selectivity Profile


M1/M4 muscarinic agonist 2 (also referred to as compound 40) is a synthetic small molecule that acts as a dual agonist at the muscarinic acetylcholine receptor subtypes M1 and M4. It is classified as an orthosteric agonist, binding to the acetylcholine binding site of these G protein-coupled receptors (GPCRs). Chemically, it is identified by the IUPAC name 1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone, with a molecular formula of C22H32N2O2 and a molecular weight of 356.50 g/mol . Its activity has been characterized primarily through in vitro assays, demonstrating selective activation of M1 and M4 receptors over other muscarinic subtypes . This compound is a research tool utilized in the study of neurological disorders, including schizophrenia and Alzheimer's disease, where modulation of cholinergic signaling is of therapeutic interest .

Why Generic Substitution of M1/M4 Muscarinic Agonist 2 Is Not Recommended


The muscarinic receptor family comprises five subtypes (M1-M5) with distinct tissue distributions and physiological roles. Agonists that lack subtype selectivity, such as acetylcholine or broad-spectrum agonists, often induce significant off-target effects including bradycardia, salivation, and gastrointestinal distress due to activation of peripheral M2 and M3 receptors . M1/M4 muscarinic agonist 2 is designed to selectively target the M1 and M4 subtypes, which are predominantly expressed in the central nervous system and are implicated in cognitive function and psychosis . Substituting this compound with a less selective analog or a different M1/M4-preferring agonist (e.g., xanomeline) would introduce variability in receptor activation profiles, potentially compromising experimental reproducibility or therapeutic windows. Therefore, direct replacement without validation of the specific receptor activation profile is not scientifically sound.

Quantitative Differentiation Evidence for M1/M4 Muscarinic Agonist 2


Differential Potency at M1 and M4 Receptors Compared to M1/M4 Muscarinic Agonist 1

M1/M4 muscarinic agonist 2 (compound 40) exhibits a distinct potency profile at M1 and M4 receptors compared to the structurally related M1/M4 muscarinic agonist 1 (compound 41). In functional assays, compound 40 shows greater potency at M1 (IC50 = 19 nM) than at M4 (IC50 = 42 nM), whereas compound 41 is more potent at M4 (EC50 = 14 nM) than at M1 (EC50 = 55 nM) . This inverse selectivity pattern is a critical differentiation point for experimental design.

muscarinic receptor M1/M4 agonist potency comparison

Selectivity Profile Over M2 Receptor Compared to Xanomeline

While xanomeline is an M1/M4-preferring agonist, it also exhibits significant activity at M2 and M3 receptors, which contributes to its dose-limiting cholinergic side effects [1]. M1/M4 muscarinic agonist 2 (compound 40) has been characterized as a selective M1 and M4 agonist with reported IC50 values of 19 nM and 42 nM, respectively, and no reported activity at M2 or M3 receptors . This suggests a cleaner selectivity profile, though direct comparative data in the same assay system is not available.

selectivity M1/M4 agonist off-target effects

Structural Uniqueness: 2-Azaspiro[3.4]octane Core vs. Piperidine-Based Agonists

M1/M4 muscarinic agonist 2 features a unique 2-azaspiro[3.4]octane core, which is distinct from the piperidine-based scaffolds commonly found in other muscarinic agonists such as xanomeline or sabcomeline . This spirocyclic scaffold is associated with a distinct binding mode to the orthosteric site of M1 and M4 receptors, potentially contributing to its selectivity profile .

structure-activity relationship muscarinic agonist chemical scaffold

Optimal Research and Industrial Application Scenarios for M1/M4 Muscarinic Agonist 2


Investigating M1 Receptor-Mediated Cognitive Enhancement

Given its higher potency at M1 (IC50 = 19 nM) compared to M4 (IC50 = 42 nM), M1/M4 muscarinic agonist 2 is ideally suited for studies aimed at dissecting the specific contribution of M1 receptor activation to cognitive processes such as learning and memory. Researchers can use this compound in rodent behavioral models (e.g., novel object recognition, Morris water maze) to evaluate M1-mediated pro-cognitive effects, while minimizing confounding M4 receptor activation. This is supported by the observed 2.2-fold selectivity for M1 over M4 .

Pharmacological Profiling of M1/M4 Dual Agonists in Psychosis Models

The dual M1/M4 agonist profile of compound 40 makes it a valuable tool for investigating the therapeutic potential of combined M1 and M4 activation in animal models of psychosis, such as amphetamine-induced hyperactivity or prepulse inhibition deficits. Its selectivity profile, avoiding M2/M3 activation, reduces the risk of peripheral cholinergic side effects that could confound behavioral readouts. This is particularly relevant given the role of M4 receptors in modulating dopaminergic signaling in the striatum .

Structure-Activity Relationship (SAR) Studies for Next-Generation Muscarinic Agonists

The unique 2-azaspiro[3.4]octane scaffold of M1/M4 muscarinic agonist 2 provides a distinct chemical starting point for medicinal chemistry optimization. Researchers can utilize this compound as a reference in SAR campaigns aimed at improving subtype selectivity, metabolic stability, or brain penetration. Its well-defined potency values at M1 and M4 receptors (IC50 = 19 nM and 42 nM, respectively) serve as a benchmark for evaluating the activity of novel analogs in the same assay system .

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